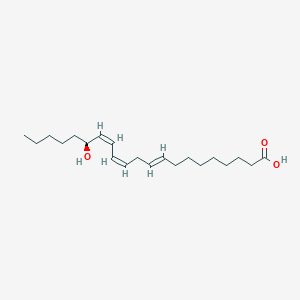
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of an amino group at the 6th position and an iodopropenyl group at the 9th position, making it a unique derivative of purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an amine source reacts with the purine derivative.
Propenylation: The propenyl group is added through an alkylation reaction, using propenyl halides under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of biocatalysts like lipase TL IM from Thermomyces lanuginosus in continuous flow microreactors has been reported to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of purine N-oxides.
Reduction: Formation of deiodinated purine derivatives.
Substitution: Formation of thioethers, amines, or ethers depending on the nucleophile used.
Scientific Research Applications
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and their interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analogs for therapeutic use.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.
Pathways Involved: It interferes with DNA synthesis and repair pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-9H-purin-2-ol
- 2-Amino-6-chloropurine
- 6-Mercaptopurine
- 2-Fluoroadenine
- Guanine
Uniqueness
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is unique due to the presence of the iodopropenyl group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This structural modification enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBGTDCOLNPIY-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139758-69-3 |
Source


|
| Record name | 6-Amino-9-(((-3-iodo-2-propenyl)oxy)methyl)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B237066.png)


![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
